molecular formula C6H7BrN2O B1441378 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide CAS No. 272438-84-3

5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide

Cat. No. B1441378
M. Wt: 203.04 g/mol
InChI Key: ZWEPELRETUIYDJ-UHFFFAOYSA-N
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Description

5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide, also known as 5-pyrrolo[1,2-c]imidazol-7-one hydrobromide, is a heterocyclic compound commonly used in organic synthesis. It is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. The compound has been studied extensively in recent years due to its potential applications in various fields.

Scientific Research Applications

Use as a WDR5 WIN-site Inhibitor

  • Scientific Field: Biochemistry, Cancer Research
  • Application Summary: This compound has been used in the discovery of potent and selective WDR5-WIN-site inhibitors. WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and a potential epigenetic drug target for the treatment of mixed-lineage leukemia .
  • Methods of Application: The compound was used in a structure-based design approach to arrive at lead compounds with dissociation constants <10 nM and micromolar cellular activity against an AML-leukemia cell line .
  • Results: The compounds developed showed promising results, with dissociation constants <10 nM and micromolar cellular activity against an AML-leukemia cell line .

Use in the Treatment of Hypertension

  • Scientific Field: Pharmacology
  • Application Summary: This compound, also referred to as osilodrostat, was previously being developed for the treatment of hypertension .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The development of the medicinal product in the area of aldosterone suppression/treatment of hypertension was discontinued due to the effect of osilodrostat on the ACTH/cortisol axis .

properties

IUPAC Name

5,6-dihydropyrrolo[1,2-c]imidazol-7-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.BrH/c9-6-1-2-8-4-7-3-5(6)8;/h3-4H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEPELRETUIYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2C1=O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725214
Record name 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide

CAS RN

272438-84-3
Record name 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Reactant of Route 2
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Reactant of Route 3
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Reactant of Route 4
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Reactant of Route 5
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Reactant of Route 6
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide

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